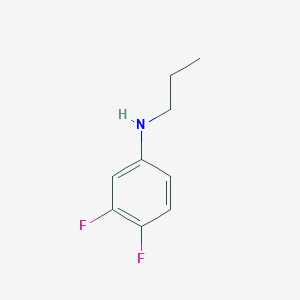

(3,4-Difluorophenyl)propylamine

Descripción general

Descripción

(3,4-Difluorophenyl)propylamine is an organic chemical compound with the molecular formula C9H11F2N and a molecular weight of 171.19 g/mol. It is commonly used in scientific research and the pharmaceutical industry due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of (3,4-Difluorophenyl)propylamine typically involves the reaction of 3,4-difluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate, which is then reduced to the corresponding amine using hydrogenation or other reducing agents .

Industrial Production Methods: Industrial production methods often involve large-scale hydrogenation processes using catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: (3,4-Difluorophenyl)propylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Produces secondary or tertiary amines.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Role as a Key Intermediate in Drug Synthesis

One of the prominent applications of (3,4-difluorophenyl)propylamine is its role as an intermediate in the synthesis of pharmaceuticals. Notably, it is utilized in the preparation of ticagrelor, an oral antiplatelet medication used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome. The compound serves as a critical precursor in the synthesis of ticagrelor's key intermediate, facilitating the production process through asymmetric reduction reactions .

1.2 Modulation of Receptor Activity

Research has indicated that derivatives of this compound can act as modulators for nicotinic acetylcholine receptors (nAChRs). A study synthesized a series of arylpyrid-3-ylmethanones, where this compound derivatives exhibited significant potency improvements over unsubstituted amines. The findings demonstrated that variations in the alkyl groups attached to the amine influenced receptor activity, highlighting the compound's potential in developing novel therapeutic agents targeting nAChRs .

Material Science Applications

2.1 Photophysical Studies

In material science, this compound has been investigated for its role in energy transfer processes within complexes involving transition metals. Studies have shown that when used in conjunction with photophysical catalysts, it can enhance reactivity in dual catalytic systems for C–N cross-coupling reactions. The compound's ability to improve reaction efficiency under specific conditions suggests its utility in developing advanced materials with tailored properties .

Case Study 1: Synthesis of Ticagrelor

- Objective : To explore efficient synthesis methods for ticagrelor.

- Methodology : The study focused on asymmetric reduction reactions utilizing this compound as an intermediate.

- Findings : The method yielded higher purity and efficiency compared to traditional synthesis routes, demonstrating the compound's significance in pharmaceutical manufacturing.

Case Study 2: Nicotinic Acetylcholine Receptor Modulation

- Objective : To evaluate the efficacy of this compound derivatives on nAChR activity.

- Methodology : A series of compounds were synthesized and tested for their binding affinity and efficacy on nAChRs.

- Findings : Certain derivatives showed a marked increase in potency, suggesting potential therapeutic applications for cognitive enhancement or neuroprotection.

Mecanismo De Acción

The mechanism of action of (3,4-Difluorophenyl)propylamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the context, and its effects are mediated through pathways involving signal transduction and gene expression .

Comparación Con Compuestos Similares

- 3-(3,4-Difluorophenyl)propanamide

- 3,4-Difluorophenylcyclopropylamine

Comparison: (3,4-Difluorophenyl)propylamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Actividad Biológica

(3,4-Difluorophenyl)propylamine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms on a phenyl ring, which can influence its biological activity by altering the electronic properties of the molecule. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that this compound may act as a modulator of the α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant modulatory effects on nAChRs. The following table summarizes the findings from various studies regarding its efficacy:

| Compound | EC50 (µM) | Max. Modulation (%) |

|---|---|---|

| This compound | 0.18 | 1200 |

| Control | ND | 35 |

ND = Not Determined

These results indicate that this compound has a high potency as a modulator, significantly enhancing receptor activity compared to controls .

In Vivo Studies

In vivo studies have further elucidated the pharmacological potential of this compound. For instance, it has been tested in animal models for its effects on behavior and neurological function. One notable study showed that doses sufficient to activate nAChRs resulted in improved cognitive functions without significant side effects typically associated with antipsychotic medications .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that the presence and position of fluorine substituents on the phenyl ring are crucial for enhancing the biological activity of this compound. The introduction of additional alkyl groups has been shown to further improve potency:

- Propyl group : Enhances receptor binding affinity.

- Fluorine substituents : Increase electronic stability and influence lipophilicity.

This relationship underscores the importance of molecular modifications in optimizing therapeutic efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cognitive Enhancement : In rodent models, administration led to significant improvements in memory tasks, suggesting potential use in treating cognitive deficits associated with neurodegenerative diseases.

- Antipsychotic Effects : Behavioral tests indicated that this compound could reduce psychotic symptoms with minimal side effects compared to traditional antipsychotics.

Propiedades

IUPAC Name |

3,4-difluoro-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFNHBYGSXIRIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using D-mandelic acid in the synthesis of (1R, 2S)-2-(3,4-difluorophenyl)cyclopropanamine D-mandelate?

A1: The provided abstract states that the final step in the synthesis involves reacting (1R, 2S)-2-(3,4-difluorophenyl)cyclopropanamine with D-mandelic acid to form the desired D-mandelate salt []. This suggests that D-mandelic acid is likely used to:

Q2: What is the role of the CBS catalyst in this synthesis?

A2: The abstract highlights the use of a CBS catalyst, specifically one with the structure shown in Formula VII, for an asymmetric reduction step []. CBS catalysts are known for their ability to facilitate enantioselective borane reductions. In this case, the CBS catalyst enables the production of a specific enantiomer (likely the desired (1R, 2S) configuration) of the compound during the reduction of a precursor molecule (Formula VI) to yield the intermediate compound (Formula V) []. This enantioselectivity is crucial for obtaining the final product with the desired stereochemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.